molecular formula C7H11N B2668557 1-Methylcyclopentane-1-carbonitrile CAS No. 64871-70-1

1-Methylcyclopentane-1-carbonitrile

Cat. No.: B2668557
CAS No.: 64871-70-1
M. Wt: 109.172
InChI Key: OZYDARRKCCHJOL-UHFFFAOYSA-N
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Description

1-Methylcyclopentane-1-carbonitrile (CAS RN: Not explicitly provided; inferred molecular formula: C₇H₁₁N) is a cyclopentane derivative featuring a nitrile (-C≡N) group and a methyl (-CH₃) substituent at the 1-position of the ring. With a molecular mass of 109.09 g/mol (monoisotopic mass), this compound is structurally characterized by its five-membered carbocyclic framework and polar nitrile functionality. Notably, it has been referenced in 184 patents (as of 2025), indicating significant industrial interest, though academic literature remains scarce .

Properties

IUPAC Name

1-methylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-7(6-8)4-2-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYDARRKCCHJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64871-70-1
Record name 1-methylcyclopentane-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with methylamine and cyanide sources under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylcyclopentane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylcyclopentane-1-carbonitrile depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, participating in various nucleophilic addition or substitution reactions. The cyclopentane ring provides structural stability and influences the reactivity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 1-methylcyclopentane-1-carbonitrile, enabling comparative insights into substituent effects, ring size, and functional group behavior.

Substituent Variation on the Cyclopentane Ring
Compound Name Molecular Formula Molecular Mass (g/mol) Key Features Boiling Point/Properties Applications/Reactivity Insights
1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS 1206-15-1) C₁₃H₁₅NO 201.26 Bulky 4-methoxyphenyl substituent; aromatic ring enhances π-conjugation 145°C @ 1 Torr Likely used in materials science or as a synthetic intermediate for bioactive molecules
1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7) C₁₂H₁₄N₂ 186.26 Electron-donating 4-aminophenyl group; increased polarity due to -NH₂ Not reported Potential precursor for pharmaceuticals or dyes via amine reactivity

Key Observations :

  • Steric and Electronic Effects : The 4-methoxyphenyl group in CAS 1206-15-1 introduces steric bulk and electron-donating methoxy (-OCH₃) effects, which may reduce nitrile reactivity compared to the smaller methyl group in this compound.
  • Polarity: The 4-aminophenyl derivative (CAS 115279-73-7) exhibits higher polarity, likely enhancing solubility in protic solvents and enabling nucleophilic substitution reactions .
Ring Size and Strain Variations
Compound Name Molecular Formula Molecular Mass (g/mol) Key Features Properties/Reactivity
1-(Methylsulfanyl)cyclopropane-1-carbonitrile C₅H₇NS 113.18 Cyclopropane ring with methylsulfanyl (-SCH₃) group; high ring strain Enhanced reactivity due to ring strain

Key Observations :

  • Ring Strain : Cyclopropane derivatives like C₅H₇NS exhibit heightened reactivity in ring-opening or addition reactions due to inherent strain, contrasting with the more stable cyclopentane framework of the target compound.
  • Functional Group Synergy : The methylsulfanyl group may act as a leaving group, enabling nucleophilic displacement at the nitrile-adjacent carbon .
Fused-Ring Systems
Compound Name (Example from Synthesis Studies) Molecular Formula Key Features Synthesis Insights
(8-Methoxy-1-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-yl)carbonitrile C₁₇H₁₆N₂O Naphthalene-fused cyclopentane; extended π-system Synthesized via NaH/CH₃I methylation

Key Observations :

  • Synthetic Complexity : Requires multi-step protocols (e.g., methylation with NaH/CH₃I) compared to simpler alicyclic nitriles .

Biological Activity

1-Methylcyclopentane-1-carbonitrile (C7H11N) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound features a cyclopentane ring with a methyl group and a carbonitrile functional group. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically relevant derivatives.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The nitrile group can engage with enzymes or receptors, potentially leading to inhibition or modulation of biochemical pathways. This interaction is crucial for its application in drug development.

Anti-HBV Activity

A notable study synthesized a derivative of this compound that was evaluated for its anti-hepatitis B virus (HBV) activity. The compound demonstrated significant efficacy against various strains of HBV, including drug-resistant variants. In vitro assays showed that it inhibits HBV replication effectively, while in vivo studies using human-liver-chimeric mice indicated long-lasting effects post-treatment cessation .

Synthesis and Application

The compound is also utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its unique structure enables the formation of complex molecules that may possess desirable biological properties.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
3-Methylcyclopentane-1-carbonitrileContains a methyl group and nitrile groupPotential anti-HBV activity
CyclopentaneSimple cyclic hydrocarbonLimited biological activity
CyclopentanoneKetone derivativeVaries; some derivatives show activity

Research Findings

Recent research has focused on the synthesis of modified nucleoside analogs derived from this compound. These modifications enhance their interaction with viral reverse transcriptases, suggesting a pathway for developing potent antiviral agents . Furthermore, ongoing investigations into the compound's safety profile indicate low toxicity levels, making it a candidate for further clinical trials.

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